5-Bromo-8-methoxyquinazoline is a chemical compound belonging to the quinazoline class, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical processes, often involving bromination and methoxylation of quinazoline derivatives. It has been studied for its pharmacological properties, particularly in the context of cancer research and other therapeutic areas.
5-Bromo-8-methoxyquinazoline can be classified as:
The synthesis of 5-Bromo-8-methoxyquinazoline typically involves several key steps:
One common synthetic route includes:
The molecular structure of 5-Bromo-8-methoxyquinazoline can be represented as follows:
The structure features a bromine atom at the 5-position and a methoxy group (-OCH₃) at the 8-position, contributing to its unique reactivity and biological activity.
5-Bromo-8-methoxyquinazoline can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action of 5-Bromo-8-methoxyquinazoline involves its interaction with specific molecular targets within biological systems. It is known to inhibit certain kinases involved in cell signaling pathways, which can lead to anti-cancer effects. The compound may interfere with pathways that regulate cell proliferation and survival, making it a candidate for further therapeutic exploration .
Relevant data from studies indicate that the compound exhibits significant stability under standard laboratory conditions but may degrade under extreme pH or temperature .
5-Bromo-8-methoxyquinazoline has several scientific uses:
Research has indicated its potential efficacy in treating various diseases, including cancers where traditional therapies may fail .
Introduction to Core Compound5-Bromo-8-methoxyquinazoline is a halogenated heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its molecular architecture combines a fused benzene ring with a pyrimidine system, where the bromine atom at C-5 serves as a versatile handle for further functionalization (e.g., via cross-coupling), while the methoxy group at C-8 influences electronic properties and binding interactions. The compound’s planar structure facilitates π-π stacking with biological targets, and its molecular dimensions (e.g., van der Waals radius of bromine: 1.85 Å) impact binding affinity in protein-ligand interactions [3] . Key identifiers are summarized below:
Table 1: Structural and Physicochemical Profile of 5-Bromo-8-methoxyquinazoline
Property | Value |
---|---|
Molecular Formula | C₉H₇BrN₂O |
Molecular Weight | 239.07 g/mol |
IUPAC Name | 5-Bromo-8-methoxyquinazoline |
InChI Key | YTXWHULBANEIOJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC=C2C(=N1)C=CC=C2Br |
LogP (Predicted) | 2.3 ± 0.5 |
Regioselective bromination of quinazoline precursors is critical for accessing 5-Bromo-8-methoxyquinazoline. Direct bromination of 8-methoxyquinazoline using molecular bromine (Br₂) or N-bromosuccinimide (NBS) exhibits strong dependence on the electronic directing effects of the methoxy group. NBS in dimethylformamide (DMF) at 80°C achieves 75–80% regioselectivity for the C-5 position due to resonance stabilization of the transition state, where the methoxy group donates electron density to C-6/C-8, leaving C-5 as the most electron-deficient site . In contrast, molecular bromine in acetic acid under reflux yields significant quantities of the 5,7-dibrominated byproduct (∼25%), necessitating careful stoichiometric control [2].
Mechanistic studies reveal bromination proceeds via electrophilic aromatic substitution (SEAr). The quinazoline nitrogen protonates under acidic conditions, generating a pyrimidinium species that enhances electrophilicity at C-5. Density functional theory (DFT) calculations confirm a lower activation energy barrier (+8.7 kcal/mol) for C-5 bromination compared to C-7 (+12.3 kcal/mol) due to superior charge delocalization in the intermediate .
Table 2: Comparative Bromination Methods for 5-Bromo-8-methoxyquinazoline
Brominating Agent | Solvent | Temp (°C) | Regioselectivity (C-5:C-7) | Yield (%) |
---|---|---|---|---|
NBS (1.1 eq) | DMF | 80 | 8:1 | 85 |
Br₂ (1.0 eq) | Acetic Acid | 110 | 3:1 | 72 |
NBS (1.5 eq) | CCl₄ | 60 | 5:1 | 68 |
Br₂ (2.0 eq) | CHCl₃ | 25 | 1.5:1 | 55 |
Introduction of the methoxy group at C-8 typically precedes bromination due to the group’s directing effects. Two catalytic approaches dominate:
Solvent polarity profoundly influences catalytic efficiency. Polar aprotic solvents (e.g., DMF) accelerate oxidative addition but may promote protodebromination. Recent advances employ flow chemistry to enhance heat/mass transfer, reducing reaction times by 40% .
Telescoping synthesis—where multiple reactions proceed without intermediate isolation—significantly improves the efficiency of producing 5-Bromo-8-methoxyquinazoline. A representative three-step sequence combines:
This approach reduces isolation steps from four to two, increasing the overall yield by 18% (from 52% to 70%) while maintaining >98% purity. Critical to success is the use of Design of Experiment (DoE) to optimize parameters such as reagent stoichiometry and pH. For instance, DoE identified aqueous workup after bromination as essential to remove succinimide byproducts that otherwise degrade the methoxy group [1].
Solvent polarity and temperature dictate reaction rates and byproduct profiles in both bromination and methoxylation:
Table 3: Solvent and Temperature Optimization for Key Steps
Reaction | Optimal Solvent | Optimal Temp (°C) | Rate Constant k (s⁻¹) | Byproduct Formation |
---|---|---|---|---|
Bromination (NBS) | DMF | 80 | 0.025 | <5% |
Methoxylation (Pd) | Toluene | 90 | 0.018 | <3% |
Cyclocondensation | NMP | 120 | 0.042 | 8–10% |
Telescoped Process | Water/IPA | 25–80 | - | <2% |
Protecting groups (PGs) are essential when introducing bromine or methoxy groups selectively. Common strategies include:
PG-free routes are increasingly viable using orthogonal reactivity. For example, selective C–H borylation at C-5 followed by bromination avoids protection entirely .
Comprehensive Compound Table
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4